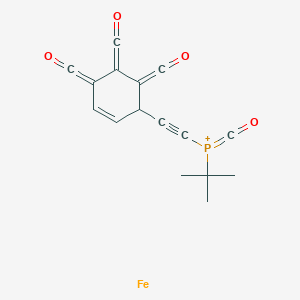![molecular formula C6H4S5 B14320899 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione CAS No. 111016-04-7](/img/structure/B14320899.png)
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is a complex organic compound characterized by its unique structure, which includes a dithiolo-dithiine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione typically involves the cycloaddition of specific precursors. One common method includes the reaction of 2-ethynylpyridine with 4,5-dihydro-1,3-dithioltrithione (isotrithionedithiol) under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the dithiine ring, leading to the formation of different products.
Substitution: Electrophilic substitution reactions are common, where halogenation can occur.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dioxide chloride (SO2Cl2) for halogenation and various oxidizing agents for oxidation reactions. The conditions often involve specific temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include mono- and di-chloro derivatives, which can further undergo elimination reactions to form unsaturated compounds like vinylenedithiotetrathiafulvalene (VDT-TTF) .
Wissenschaftliche Forschungsanwendungen
5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and conducting polymers.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, although detailed studies are limited.
Wirkmechanismus
The mechanism of action of 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in organic electronic devices. The pathways involved often include the formation of charge-transfer complexes and the stabilization of radical intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Diphenyl[1,3]dithiolo[4,5-b]-dithiine-2-thione: This compound has a similar dithiolo-dithiine core but with phenyl substituents.
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Known for its use in organic conductors, this compound shares structural similarities with 5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione.
Uniqueness
The uniqueness of this compound lies in its methylidene group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of novel organic materials and in applications requiring specific electronic characteristics.
Eigenschaften
CAS-Nummer |
111016-04-7 |
|---|---|
Molekularformel |
C6H4S5 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
5-methylidene-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C6H4S5/c1-3-2-8-4-5(9-3)11-6(7)10-4/h1-2H2 |
InChI-Schlüssel |
XCBXUTJGYQFJOF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CSC2=C(S1)SC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


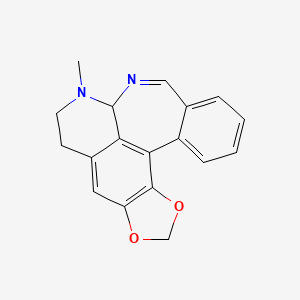
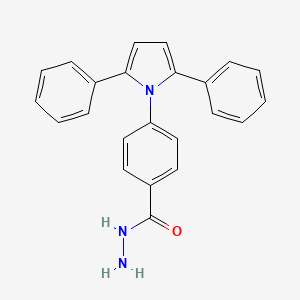
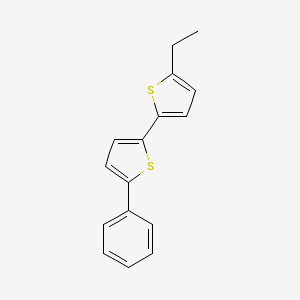
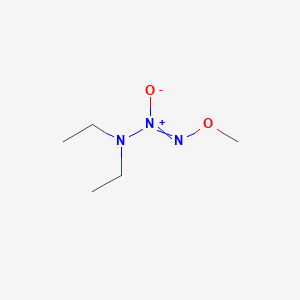
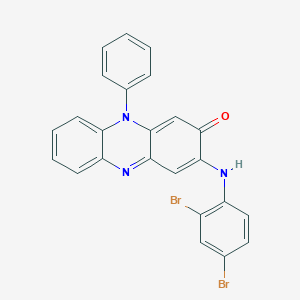
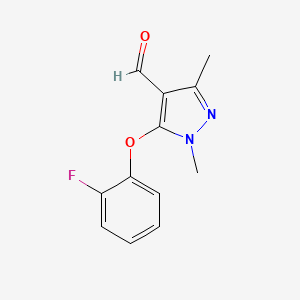
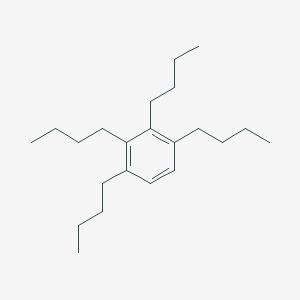
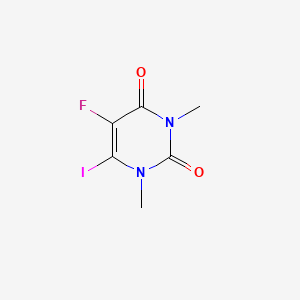
![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
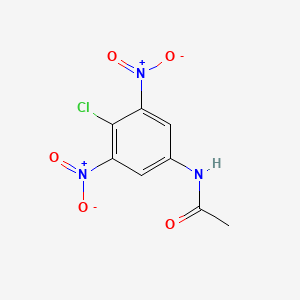
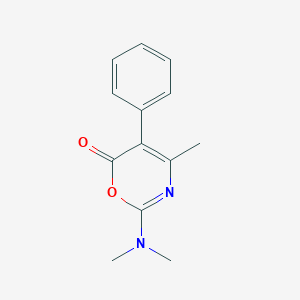
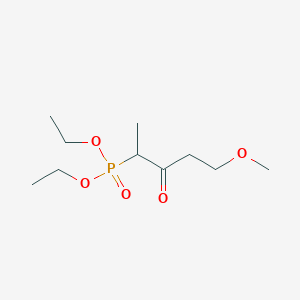
![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
